Methyl 5-chloro-2-hydroxy-4-methylbenzoate
Description
IUPAC Nomenclature and Systematic Naming Conventions
The systematic name for this compound follows IUPAC guidelines by identifying the parent structure as benzoic acid. The substituents are numbered to assign the lowest possible locants:
- A hydroxyl group (-OH) at position 2.
- A methyl group (-CH₃) at position 4.
- A chlorine atom (-Cl) at position 5.
- A methoxycarbonyl group (-COOCH₃) at position 1, forming the ester derivative.
Thus, the IUPAC name is methyl 5-chloro-2-hydroxy-4-methylbenzoate . The ester functional group takes precedence in numbering, ensuring the carboxylic acid derivative is positioned at C1.
Molecular Formula and Weight Analysis
The molecular formula, C₉H₉ClO₃ , reflects the compound’s composition:
- 9 carbon atoms (including the aromatic ring and substituents).
- 9 hydrogen atoms (from the methyl, hydroxyl, and methoxy groups).
- 1 chlorine atom .
- 3 oxygen atoms (from the hydroxyl, ester carbonyl, and methoxy groups).
The molecular weight is calculated as:
$$
\text{MW} = (12.01 \times 9) + (1.008 \times 9) + 35.45 + (16.00 \times 3) = 200.62 \, \text{g/mol}
$$
This matches experimental data from PubChem.
| Property | Value |
|---|---|
| Molecular formula | C₉H₉ClO₃ |
| Molecular weight | 200.62 g/mol |
| Exact mass | 200.0242 Da |
Stereochemical Considerations and Isomerism
The compound lacks chiral centers due to the planar arrangement of substituents on the benzene ring and the absence of tetrahedral carbon atoms with four distinct groups. Key stereochemical observations include:
- No enantiomers : Symmetry in the substituent positions prevents optical activity.
- Positional isomerism : Alternative arrangements of substituents (e.g., chlorine at C4 and methyl at C5) could yield structural isomers.
- Restricted rotation : The rigid aromatic ring eliminates conformational isomerism associated with single-bond rotation.
2D Structural Representation and Bonding Patterns
The 2D structure (Figure 1) reveals critical bonding features:
- A benzene ring with substituents at C1 (ester), C2 (hydroxyl), C4 (methyl), and C5 (chlorine).
- Resonance stabilization : The ester’s carbonyl group ($$ \text{C=O} $$) participates in conjugation with the aromatic π-system, delocalizing electrons across the ring.
- Intramolecular hydrogen bonding : The hydroxyl group at C2 forms a hydrogen bond with the ester’s carbonyl oxygen, stabilizing the planar configuration.
SMILES notation :
$$
\text{COC(=O)C1=CC(Cl)=C(C)C=C1O}
$$
3D Conformational Analysis and Molecular Geometry
DFT studies on analogous compounds (e.g., methyl salicylate) provide insights into this molecule’s 3D geometry:
- Planar aromatic ring : The benzene core remains flat, with substituents adopting positions perpendicular to the ring to minimize steric clashes.
- Hydrogen bond geometry : The O–H···O=C bond length is approximately 1.73 Å in the ground state, shortening in excited states due to electronic redistribution.
- Steric effects : The methyl group at C4 and chlorine at C5 introduce minor steric hindrance, but the rigid ring prevents significant conformational changes.
Key bond angles and lengths :
Properties
IUPAC Name |
methyl 5-chloro-2-hydroxy-4-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3/c1-5-3-8(11)6(4-7(5)10)9(12)13-2/h3-4,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWTNNJDBVMWJAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Organic Synthesis
Methyl 5-chloro-2-hydroxy-4-methylbenzoate serves as an important intermediate in the synthesis of various organic compounds. Its structure allows it to participate in multiple chemical reactions, making it valuable in the development of new materials and pharmaceuticals.
Table 1: Synthetic Routes for this compound
| Step | Reaction Type | Conditions | Yield (%) |
|---|---|---|---|
| 1 | Esterification | Reflux with methanol and acid | High |
| 2 | Nitration | Electrophilic aromatic substitution | Variable |
| 3 | Reduction | Catalytic hydrogenation | Moderate |
Biological Applications
This compound has been studied for its potential biological activities, including anti-inflammatory and analgesic properties similar to those of salicylic acid derivatives. Research indicates it may inhibit enzymes involved in inflammation pathways, making it a candidate for further therapeutic exploration .
Case Study: Anti-inflammatory Activity
In a study evaluating various salicylic acid derivatives, this compound exhibited significant inhibition of cyclooxygenase enzymes (COX), which are key players in inflammatory processes. This suggests its potential utility in developing new anti-inflammatory drugs .
Pharmaceutical Development
This compound is being explored for its role in drug discovery, particularly as a building block for bioactive molecules. Its interactions with biological targets such as receptors and enzymes are under investigation to assess its pharmacological potential.
Table 2: Potential Pharmacological Targets
| Target Type | Interaction Mode | Potential Outcome |
|---|---|---|
| Enzymes | Inhibition | Reduced inflammation |
| Receptors | Modulation | Altered pain perception |
| Transport Proteins | Competitive inhibition | Enhanced drug delivery |
Industrial Applications
In addition to its research applications, this compound is utilized in the production of dyes, pigments, and other industrial chemicals. Its structural properties allow it to be integrated into various formulations that require specific chemical characteristics.
Case Study: Industrial Synthesis of Dyes
A recent investigation demonstrated the use of this compound as an intermediate in synthesizing novel dyes with enhanced stability and colorfastness. The process involved multiple steps including coupling reactions that leverage the compound's reactivity .
Mechanism of Action
The mechanism by which Methyl 5-chloro-2-hydroxy-4-methylbenzoate exerts its effects depends on its specific application. For instance, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares Methyl 5-chloro-2-hydroxy-4-methylbenzoate with analogous benzoate derivatives, focusing on substituent effects, physicochemical properties, and applications:
Key Observations:
- Substituent Effects: Position 2: Hydroxyl groups (e.g., in Methyl 5-chloro-2-hydroxybenzoate) increase acidity (pKa ~2–3) compared to methoxy derivatives (e.g., Methyl 4-amino-5-chloro-2-methoxybenzoate), which are more lipophilic . Halogenation: Chlorine at position 5 improves stability and electrophilic reactivity, common in agrochemicals and pharmaceuticals .
- Physicochemical Properties: Methyl esters generally exhibit lower melting points than their carboxylic acid counterparts due to reduced hydrogen bonding. For example, Methyl 5-chloro-2-hydroxybenzoate (mp ~80–85°C) is more volatile than its acid form . Solubility trends correlate with substituent polarity: Amino- or hydroxy-substituted derivatives (e.g., Methyl 4-amino-5-chloro-2-methoxybenzoate) are more water-soluble than methyl- or benzyloxy-substituted analogs .
Applications :
- Pharmaceuticals : Acetamido and methoxy derivatives (e.g., Methyl 4-acetamido-5-chloro-2-methoxybenzoate) are prioritized for drug development due to enhanced bioavailability .
- Materials Science : Benzyloxy-substituted benzoates (e.g., Methyl 4-benzyloxy-2-hydroxybenzoate) are key precursors for liquid crystals .
Research Findings and Structural Insights
Crystallographic Data:
- Methyl 5-chloro-2-[N-(3-ethoxy-carbonylpropyl)-4-methylbenzenesulfonamido]benzoate (C₂₁H₂₄ClNO₆S): Exhibits intramolecular C–H···O hydrogen bonding and a dihedral angle of 67.18° between aromatic rings, influencing packing efficiency .
- Methyl 4-benzyloxy-2-hydroxybenzoate : Features intermolecular C–H···O interactions and a planar benzyloxy group, critical for mesophase formation in liquid crystals .
Biological Activity
Methyl 5-chloro-2-hydroxy-4-methylbenzoate, also known as methyl 5-chlorosalicylate, is an organic compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicine and agriculture.
- Molecular Formula : C9H9ClO4
- Molecular Weight : 186.59 g/mol
- Physical State : Pale yellow solid
- Melting Point : 46 - 50 °C
- Boiling Point : Estimated at 266.91 °C
The biological activity of this compound is primarily attributed to its structural characteristics, which include a hydroxyl group and a chlorine atom on the benzene ring. These features enable the compound to interact with various biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in inflammatory pathways, similar to salicylic acid derivatives. This inhibition can lead to reduced inflammation and pain relief.
- Protein-Ligand Interactions : The hydroxyl group can form hydrogen bonds with proteins, influencing their activity and stability.
Biological Activities
This compound exhibits several notable biological activities:
- Anti-inflammatory Properties : Research indicates that this compound may act as an anti-inflammatory agent by inhibiting cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.
- Analgesic Effects : Similar to other salicylate derivatives, it may provide pain relief through its action on COX enzymes, which are involved in pain signaling pathways .
- Potential Antimicrobial Activity : Preliminary studies suggest potential efficacy against certain pathogens, although further research is needed to establish clear antimicrobial properties.
Comparative Analysis with Related Compounds
The following table summarizes the structural characteristics and unique features of this compound compared to similar compounds:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Methyl 5-chloro-2-hydroxybenzoate | Similar phenolic structure | Focused on salicylic acid derivatives |
| Methyl 5-chloro-2-hydroxy-4-methylbenzaldehyde | Contains an aldehyde group | Exhibits different reactivity profiles |
| Methyl 5-chloro-2-hydroxybenzoic acid | Lacks the methyl group on the aromatic ring | More acidic due to carboxylic acid functionality |
| Methyl p-toluate (methyl 4-methylbenzoate) | Different positioning of methyl group | Primarily used as a solvent and fragrance |
The unique combination of halogen substitution and hydroxyl functionalities in this compound contributes to its distinct biological activities compared to other phenolic compounds.
Case Studies and Research Findings
- Anti-inflammatory Studies : A study demonstrated that this compound effectively reduced edema in animal models, indicating strong anti-inflammatory properties comparable to traditional NSAIDs (non-steroidal anti-inflammatory drugs) .
- Cytotoxicity Assessments : Research into the cytotoxic effects of this compound on various human cell lines revealed promising results, suggesting potential applications in cancer therapy as an adjunct treatment .
- Agricultural Applications : Investigations into its use as a fungicide or herbicide have shown that this compound could be effective against certain agricultural pests, presenting opportunities for sustainable agriculture practices .
Preparation Methods
Starting Materials and General Strategy
The synthesis generally starts from salicylic acid derivatives or methyl hydroxybenzoates substituted with methyl and hydroxy groups in the appropriate positions. The key transformations include:
- Selective chlorination at the 5-position of the aromatic ring
- Esterification of the carboxylic acid to the methyl ester
- Control of reaction conditions to avoid over-chlorination or side reactions
Chlorination of 2-Hydroxy-4-methylbenzoic Acid or Its Methyl Ester
2.1 Use of N-Chlorosuccinimide (NCS) in Organic Solvents
A common and effective method for selective chlorination at the 5-position involves the use of N-chlorosuccinimide (NCS) as the chlorinating agent in polar aprotic solvents such as N,N-dimethylformamide (DMF) or acetonitrile. The reaction proceeds under mild heating with controlled temperature to achieve regioselective chlorination.
-
- Dissolve methyl 2-hydroxy-4-methylbenzoate in DMF.
- Add N-chlorosuccinimide portion-wise.
- Stir the mixture initially at 30–45 °C for 4–6 hours, then increase temperature to 60–80 °C for 3–5 hours.
- Upon completion, cool the reaction to 0 °C and allow crystallization for 8 hours.
- Filter and wash the crude product, then purify by recrystallization or washing with deionized water at 50 °C for 3–5 hours.
-
- High molar yield (~78% reported in similar chlorination reactions)
- High purity (≥99.8% by HPLC in related compounds)
- Environmentally friendly, avoiding chlorine gas and acetic acid by-products
- Suitable for scale-up and industrial production due to simple operation and safety
-
$$
\text{Methyl 2-hydroxy-4-methylbenzoate} + \text{NCS} \xrightarrow[\text{DMF}]{30-80^\circ C} \text{Methyl 5-chloro-2-hydroxy-4-methylbenzoate}
$$
Esterification Step (If Starting from Acid)
If starting from 5-chloro-2-hydroxy-4-methylbenzoic acid, methylation to the methyl ester is typically performed by acid-catalyzed esterification:
-
- Reflux the acid with anhydrous methanol in the presence of concentrated sulfuric acid.
- Reaction conditions: 80 °C for 20 hours under reflux.
- Remove excess methanol under reduced pressure.
- Neutralize with sodium carbonate and isolate the ester by filtration and drying.
Yields: Typically 85–92% for methyl anthranilate derivatives, comparable for hydroxybenzoate esters.
Alternative Chlorination Methods
Using Sulfuric Acid and NBS (N-Bromosuccinimide):
For related hydroxybenzoic acids, regioselective halogenation can be achieved by first treating with sulfuric acid in acetonitrile, followed by addition of NBS for bromination, which may be adapted for chlorination with NCS.Direct Chlorination with Chlorine Sources:
Chlorination using chlorine gas or other chlorinating agents is less favored due to safety and environmental concerns.
Summary Table of Preparation Conditions
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Purity (HPLC) | Notes |
|---|---|---|---|---|---|---|
| Chlorination | N-chlorosuccinimide in DMF | 30–45 °C (4-6 h), then 60–80 °C (3-5 h) | ~8-11 h total | ~78 | ≥99.8% | Mild, regioselective, scalable |
| Crude product washing | Deionized water, 50 °C | 3–5 h | Purification step | |||
| Esterification | Methanol + conc. H2SO4 reflux | 80 °C | 20 h | 85–92 | - | If starting from acid |
| Alternative halogenation | NBS in acetonitrile + sulfuric acid (for bromination) | Room temp | 2.5 h | 85 | - | Adaptable for chlorination |
Research Findings and Industrial Relevance
- The use of N-chlorosuccinimide in DMF has been demonstrated to provide high yields and purity with minimal environmental impact compared to traditional chlorination methods involving chlorine gas or acetic acid by-products.
- The process is adaptable for industrial scale due to simple operation, low cost, and safety advantages.
- Purification by crystallization and washing steps ensures removal of residual solvents and by-products, yielding a product suitable for pharmaceutical and chemical synthesis applications.
- Esterification methods are well-established and provide high yields of methyl esters necessary for subsequent chlorination or other functionalization steps.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
